2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid is an organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Vorbereitungsmethoden
The synthesis of 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid typically involves the following steps:
O-Arylation Reaction: This step involves the reaction of substituted phenols with aryl halides in the presence of a base to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Functionalization: The dibenzofuran core is then functionalized to introduce the 2-methylpentanoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid include:
Dibenzofuran: The parent compound with a simpler structure.
Dibenzofuran-2-ylboronic acid: A versatile building block in organic synthesis.
(Dibenzo[b,d]furan-2-yloxy)acetic acid: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18O4 |
---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-dibenzofuran-4-yloxy-2-methylpentanoic acid |
InChI |
InChI=1S/C18H18O4/c1-3-11-18(2,17(19)20)22-15-10-6-8-13-12-7-4-5-9-14(12)21-16(13)15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
VMCXJFNBZGZYMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C(=O)O)OC1=CC=CC2=C1OC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.